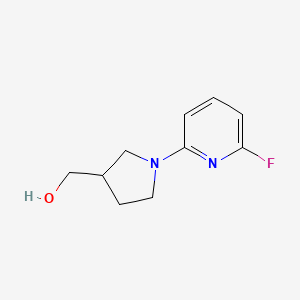

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-2-1-3-10(12-9)13-5-4-8(6-13)7-14/h1-3,8,14H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKOLVHCNTXPCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2=NC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (MI-773/SAR405838)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, identified as the clinical candidate MI-773 (and its optimized analog SAR405838), is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. Its mechanism of action is centered on the disruption of the critical protein-protein interaction between MDM2 and the p53 tumor suppressor. In many cancers that retain wild-type p53, the p53 pathway is inactivated by overexpression of MDM2, which targets p53 for proteasomal degradation. By binding to MDM2, MI-773 prevents this interaction, leading to the stabilization and activation of p53. This restoration of p53 function triggers downstream cellular responses, including cell cycle arrest and apoptosis, thereby exerting a potent anti-tumor effect. This guide provides a comprehensive overview of the molecular pharmacology of MI-773, detailing its mechanism, cellular effects, and the experimental methodologies used to characterize its activity.

Introduction: The Rationale for Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation, often referred to as the "guardian of the genome".[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and orchestrates a transcriptional program that can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[2] The activity of p53 is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase, MDM2.[3][4]

MDM2 negatively regulates p53 through several mechanisms: it binds to the p53 transactivation domain, inhibiting its transcriptional activity; it exports p53 from the nucleus to the cytoplasm; and most critically, it ubiquitinates p53, targeting it for degradation by the proteasome.[3][5] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4] In a significant portion of human cancers that lack TP53 mutations, this crucial tumor-suppressive pathway is silenced by the overexpression or amplification of MDM2.[5] This observation establishes the p53-MDM2 interaction as a high-value therapeutic target. The core hypothesis is that disrupting this interaction with a small-molecule inhibitor can liberate p53 from MDM2's negative control, thereby reactivating its potent tumor-suppressive functions.[6]

This compound, known as MI-773, and its closely related analog SAR405838, are orally available spiro-oxindole compounds designed specifically to inhibit the MDM2-p53 interaction with high affinity and selectivity.[7][8]

Molecular Mechanism of Action

The therapeutic effect of MI-773 is a direct consequence of its high-affinity binding to MDM2, which occupies the same pocket that p53 binds to. This competitive inhibition restores the function of the p53 pathway.

Disruption of the MDM2-p53 Interaction

MI-773 is a potent inhibitor of the MDM2-p53 protein-protein interaction.[9] Its analog, SAR405838, binds to MDM2 with a very high affinity, with a reported Ki of 0.88 nM.[10] The binding occurs within a hydrophobic cleft on the surface of MDM2, where MI-773 effectively mimics the key interactions of the p53 transactivation domain.[11] This physical blockade prevents MDM2 from binding to p53.

p53 Stabilization and Pathway Activation

By preventing MDM2-mediated ubiquitination and degradation, MI-773 treatment leads to a rapid accumulation of p53 protein within the cell.[8][12] This stabilized p53 is transcriptionally active and induces the expression of its downstream target genes. Key among these are:

-

CDKN1A (p21): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[13]

-

MDM2: As part of the negative feedback loop, activated p53 increases MDM2 transcription, which can be observed upon treatment.[13]

-

Pro-apoptotic proteins: Such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein), which are critical for initiating the intrinsic apoptotic cascade.

The signaling cascade initiated by MI-773 is depicted in the diagram below.

Caption: MI-773 inhibits MDM2, leading to p53 stabilization and downstream effects.

Cellular and Anti-Tumor Effects

The reactivation of p53 by MI-773 translates into potent and selective anti-cancer activity in preclinical models.

Induction of Cell Cycle Arrest and Apoptosis

In cancer cells with wild-type p53, treatment with MI-773 leads to a robust induction of cell cycle arrest and/or apoptosis.[12][13] Studies have shown that MI-773 can increase the proportion of cells in the G1 and G2/M phases of the cell cycle.[13] Furthermore, it triggers apoptosis, as evidenced by increased Annexin V staining and the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[7][13] This dual action of halting proliferation and inducing cell death is a hallmark of effective p53 activation.

Selectivity for Wild-Type p53 Cancers

The mechanism of action of MI-773 is fundamentally dependent on the presence of functional, wild-type p53. Cancer cell lines with mutated or deleted TP53 are largely resistant to the drug's effects.[14][15] This provides a clear biomarker for patient selection and highlights the targeted nature of this therapeutic strategy. Preclinical data show that MI-773 is significantly more potent in wild-type p53 cell lines compared to their p53-mutant counterparts.[16]

In Vitro and In Vivo Efficacy

MI-773 and its analog SAR405838 have demonstrated potent anti-tumor activity across a range of cancer types in preclinical studies, including neuroblastoma, liposarcoma, leukemia, and various solid tumors.[7][12][16]

| Cell Line | Cancer Type | p53 Status | SAR405838 IC₅₀ (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | 0.092 | [10] |

| RS4;11 | Leukemia | Wild-Type | 0.089 | [10] |

| LNCaP | Prostate Cancer | Wild-Type | 0.27 | [10] |

| HCT-116 | Colorectal Cancer | Wild-Type | 0.20 | [10] |

| SAOS-2 | Osteosarcoma | Null | >10 | [10] |

| SW620 | Colorectal Cancer | Mutant | >10 | [10] |

| Caption: In vitro potency of SAR405838 in various cancer cell lines. |

In xenograft models, oral administration of SAR405838 has been shown to result in significant tumor growth inhibition and, in some cases, complete and durable tumor regression.[15] It has also been shown to sensitize cancer cells to traditional chemotherapy agents like cisplatin.[17]

Experimental Protocols for Characterizing MI-773

Validating the mechanism of action and quantifying the activity of MDM2 inhibitors like MI-773 requires a suite of biochemical and cell-based assays.

Biochemical Assay: MDM2-p53 Interaction

An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a robust, no-wash method to quantify the MDM2-p53 interaction and its inhibition.

Caption: Workflow for an MDM2-p53 interaction AlphaLISA assay.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute recombinant GST-tagged MDM2 and Biotinylated-His-tagged p53 proteins in assay buffer. Prepare a serial dilution of MI-773.

-

Competition Reaction: In a 384-well plate, add MDM2, p53, and varying concentrations of MI-773. Incubate for 60 minutes at room temperature to allow for binding equilibrium.

-

Acceptor Bead Addition: Add Glutathione (GSH) AlphaLISA Acceptor beads, which will bind to the GST-tagged MDM2. Incubate for 60 minutes.[18]

-

Donor Bead Addition: Add Streptavidin-coated Donor beads, which bind to the biotinylated p53. Incubate for 60 minutes in the dark.

-

Signal Detection: If p53 and MDM2 are interacting, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the Acceptor bead, measured at 520-620 nm. The presence of an effective inhibitor like MI-773 will disrupt the protein interaction, separate the beads, and cause a decrease in the AlphaLISA signal.

-

Data Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Western Blot for p53 Stabilization

This protocol verifies that MI-773 stabilizes p53 and activates its downstream targets in a cellular context.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate wild-type p53 cancer cells (e.g., HCT-116, SJSA-1) and allow them to adhere. Treat the cells with varying concentrations of MI-773 (e.g., 0.1, 0.5, 1, 5 µM) for a set time period (e.g., 8, 16, or 24 hours).

-

Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-Actin or anti-GAPDH).[13]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: An increase in the intensity of the p53, MDM2, and p21 bands with increasing concentrations of MI-773 confirms the compound's on-target activity.

Conclusion

This compound (MI-773/SAR405838) is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction. Its mechanism of action is a paradigm of targeted cancer therapy: by disrupting a single, critical protein-protein interaction, it reactivates the powerful tumor-suppressive functions of wild-type p53. This leads to cell cycle arrest and apoptosis specifically in cancer cells where this pathway is dysregulated by MDM2 overexpression. The strong preclinical data, clear mechanism, and defined patient population (wild-type p53 tumors) have positioned MI-773 and its analogs as promising candidates for clinical development in oncology.

References

-

MI-773, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1. National Institutes of Health. Available at: [Link]

-

Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. National Institutes of Health. Available at: [Link]

-

Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. ACS Publications. Available at: [Link]

-

Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. Oncotarget. Available at: [Link]

-

Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery. Available at: [Link]

-

Definition of p53-HDM2 protein-protein interaction inhibitor MI-773. NCI Drug Dictionary. Available at: [Link]

-

Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers. PubMed. Available at: [Link]

-

Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. National Institutes of Health. Available at: [Link]

-

The Roles of MDM2 and MDMX in Cancer. National Institutes of Health. Available at: [Link]

-

Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. PubMed Central. Available at: [Link]

-

Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. National Institutes of Health. Available at: [Link]

-

SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. PubMed. Available at: [Link]

-

Unit 731. Wikipedia. Available at: [Link]

-

p53. Wikipedia. Available at: [Link]

-

2025 ACC/AHA/ACEP/NAEMSP/SCAI Guideline for the Management of Patients With Acute Coronary Syndromes. Journal of the American College of Cardiology. Available at: [Link]

-

Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers. ResearchGate. Available at: [Link]

-

SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. AACR Journals. Available at: [Link]

-

D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. PNAS. Available at: [Link]

-

MDM2: RING Finger Protein and Regulator of p53. Madame Curie Bioscience Database. Available at: [Link]

-

p53 signaling pathway. Cusabio. Available at: [Link]

-

MDM2-p53 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]

-

SAR405838 induces p53-dependent cell-cycle arrest and/or apoptosis in... ResearchGate. Available at: [Link]

-

Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. MDPI. Available at: [Link]

-

Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions. Frontiers. Available at: [Link]

-

Prior authorization submission information for frequently requested services. Humana. Available at: [Link]

-

The Role of p53 and MDM2 in Cancer Growth. YouTube. Available at: [Link]

-

SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. AACR Journals. Available at: [Link]

-

The p53 tumor suppressor protein. Genes and Disease. Available at: [Link]

-

regulation of MDM2 oncogene and its impact on human cancers. Oxford Academic. Available at: [Link]

-

MDM2 and Prognosis. AACR Journals. Available at: [Link]

-

Pricing. Prenuvo. Available at: [Link]

Sources

- 1. p53 - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 4. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MI-773, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. news.umich.edu [news.umich.edu]

- 18. resources.revvity.com [resources.revvity.com]

An In-Depth Technical Guide to the Biological Activity of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

This guide provides a comprehensive technical overview of the synthesis, and potential biological activities of the novel chemical entity, (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related chemical structures to propose likely avenues of biological investigation and provides detailed, field-proven methodologies for in vitro evaluation.

Introduction: A Molecule of Interest

This compound is a heterocyclic compound featuring a fluoropyridine moiety linked to a pyrrolidinemethanol scaffold. Both of these structural components are prevalent in medicinal chemistry and are associated with a wide range of biological activities. The strategic incorporation of a fluorine atom into the pyridine ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] The pyrrolidine ring, a versatile saturated heterocycle, is a common feature in numerous FDA-approved drugs and serves as a key pharmacophore in the development of novel therapeutics.[2]

The convergence of these two privileged scaffolds in a single molecule makes this compound a compound of significant interest for biological screening and potential drug discovery programs. This guide will explore its synthesis, and based on the activities of structurally related compounds, will propose and detail protocols for investigating its potential anticancer, antibacterial, and enzyme-inhibitory activities.

Synthesis and Characterization

The synthesis of chiral pyrrolidin-2-yl-methanol derivatives has been described as a multistep process, often starting from readily available chiral precursors like S-proline.[3] A generalizable synthetic route for N-arylpyrrolidin-3-yl-methanol derivatives can be envisioned, providing a framework for the production of the title compound.

A plausible synthetic approach involves the nucleophilic substitution of a suitable pyrrolidin-3-yl-methanol precursor with a reactive 2-halo-6-fluoropyridine. The chirality of the pyrrolidine ring is a critical consideration, as stereoisomers can exhibit distinct biological profiles.

Hypothesized Biological Activities and Investigational Pathways

Given the absence of specific biological data for this compound, a rational approach to its investigation involves exploring activities associated with its core components.

Potential Anticancer Activity

Both fluoropyridine and pyrrolidine derivatives have demonstrated significant potential as anticancer agents.[4] The fluoropyridine moiety is a key component in several established anticancer drugs, while the pyrrolidine scaffold is found in compounds targeting various cancer-related pathways. Therefore, a primary avenue of investigation for this compound is its potential cytotoxic effect on cancer cell lines.

Potential Antibacterial Activity

Fluoropyridine-containing compounds have been successfully developed as antibacterial agents.[3] The unique electronic properties of the fluorinated pyridine ring can lead to enhanced interactions with bacterial enzymes or other critical cellular components. The evaluation of this compound against a panel of pathogenic bacteria is a logical step in defining its biological profile.

Potential Enzyme Inhibition

The structural motifs present in this compound suggest its potential as an enzyme inhibitor. For instance, various kinase inhibitors incorporate pyridine and pyrrolidine rings. Furthermore, derivatives of (Pyridin-2-yl)methanol have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and inflammation.[5]

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities, the following detailed protocols are provided. These methods are standard in the field and are designed to provide robust and reproducible data.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[6][7][8] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Experimental Workflow for MTT Assay

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[2]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50).

In Vitro Antibacterial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][9][10][11][12]

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[10]

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

In Vitro Enzyme Inhibition Assay: A General Kinase Inhibition Protocol

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.[13][14][15]

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for evaluating TRPV3 antagonist activity using a calcium imaging assay.

Step-by-Step Protocol:

-

Cell Culture: Culture cells stably expressing the TRPV3 channel (e.g., HEK293 cells) in a suitable format for fluorescence imaging.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound.

-

Agonist Stimulation: Add a known TRPV3 agonist (e.g., 2-APB) to stimulate calcium influx.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: Quantify the inhibition of the agonist-induced calcium response by the test compound and determine its potency.

Data Presentation and Interpretation

All quantitative data from the described assays should be presented in a clear and concise manner. The use of tables to summarize IC50 or MIC values is highly recommended for easy comparison of potencies.

Table 1: Hypothetical Biological Activity Data for this compound

| Assay Type | Target/Cell Line | Endpoint | Result |

| Anticancer | MCF-7 | IC50 | [Value] µM |

| Anticancer | A549 | IC50 | [Value] µM |

| Antibacterial | Staphylococcus aureus | MIC | [Value] µg/mL |

| Antibacterial | Escherichia coli | MIC | [Value] µg/mL |

| Kinase Inhibition | Kinase X | IC50 | [Value] nM |

| TRPV3 Antagonism | hTRPV3-HEK293 | IC50 | [Value] µM |

Conclusion

This compound represents a promising scaffold for the discovery of novel biologically active agents. Based on the well-documented activities of its constituent fluoropyridine and pyrrolidine moieties, this compound warrants investigation for its potential anticancer, antibacterial, and enzyme-inhibitory properties. The detailed experimental protocols provided in this guide offer a robust framework for elucidating the biological activity of this and other novel chemical entities, thereby facilitating their progression in the drug discovery pipeline.

References

-

Pharmacological profiling of the TRPV3 channel in recombinant and native assays. (n.d.). PMC. [Link]

-

IC50 Determination. (n.d.). edX. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. (n.d.).

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

-

Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. [Link]

-

TRPV3 is a calcium-permeable temperature-sensitive cation channel. (n.d.). Nature. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PMC - NIH. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

TRPV3 Ion Channel: From Gene to Pharmacology. (n.d.). MDPI. [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. [Link]

-

Inhibition of intracellular proton-sensitive Ca2+-permeable TRPV3 channels protects against ischemic brain injury. (n.d.). PMC. [Link]

-

How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. (2023, April 24). ResearchGate. [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed. [Link]

-

TRPV3 antagonist treatment reduces pro-inflammatory pathways in Olmsted syndrome keratinocytes. (n.d.). Kamari Pharma. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. [Link]

Sources

- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 2. atcc.org [atcc.org]

- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. protocols.io [protocols.io]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Therapeutic Potential of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol as a Muscarinic M4 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics for complex neuropsychiatric disorders such as schizophrenia and Alzheimer's disease has intensified the focus on modulating the central nervous system's cholinergic pathways. A promising strategy has emerged through the selective targeting of the M4 muscarinic acetylcholine receptor (mAChR), a key regulator of cholinergic and dopaminergic neurotransmission. This guide details the scientific rationale and technical workflows for investigating (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol , a potent and selective positive allosteric modulator (PAM) of the M4 receptor. We will explore the therapeutic significance of M4 modulation, the nuanced mechanism of positive allosteric modulation, and provide validated, step-by-step experimental protocols to characterize and advance compounds of this class from initial screening to preclinical evaluation.

The M4 Muscarinic Receptor: A Prime Target for Neuropsychiatric Disorders

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in key brain regions implicated in cognition and psychosis, including the striatum, hippocampus, and cortex.[1] Its activation generally leads to inhibitory effects, primarily through coupling to Gαi/o proteins, which inhibit adenylyl cyclase and modulate ion channels.

Therapeutic Rationale:

-

Schizophrenia: A central hypothesis in schizophrenia pathophysiology is the hyperactivity of dopaminergic signaling in the mesolimbic pathway.[2] M4 receptors act as inhibitory autoreceptors on cholinergic neurons and also modulate dopamine release in the striatum.[3] Activation of M4 receptors can dampen this excessive dopamine release, offering a novel antipsychotic mechanism that is distinct from traditional D2 dopamine receptor antagonists.[2][4] This approach has the potential to treat the positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects. The recent development of KarXT (xanomeline-trospium), which targets M1 and M4 receptors, underscores the clinical potential of this strategy.

-

Alzheimer's Disease and Cognitive Deficits: The cholinergic system is critical for learning and memory, and its decline is a hallmark of Alzheimer's disease.[1] M4 receptor activation has been shown to enhance cognitive function in preclinical models, suggesting its potential to treat cognitive impairments associated with both Alzheimer's and schizophrenia.[4][5] M4 PAMs, in particular, are being investigated for their potential to improve cognitive deficits.[6]

-

Other Potential Indications: Emerging evidence suggests M4 modulation could be beneficial for other CNS disorders, including alcohol use disorder, by regulating frontostriatal function.[7]

The Power of Precision: Positive Allosteric Modulation (PAM)

Instead of directly activating the receptor at the same site as the endogenous ligand, acetylcholine (the orthosteric site), this compound acts as a Positive Allosteric Modulator (PAM).

Mechanistic Advantages: A PAM binds to a distinct topographical location on the receptor, known as an allosteric site.[8] This binding induces a conformational change that increases the affinity and/or efficacy of the endogenous ligand, acetylcholine.[8][9] This approach offers several key advantages over direct (orthosteric) agonists:

-

Enhanced Selectivity: Allosteric sites are less conserved across receptor subtypes than the highly conserved orthosteric site.[9] This allows for the development of PAMs with high selectivity for the M4 receptor over other subtypes (M1, M2, M3, M5), thereby minimizing off-target side effects associated with non-selective muscarinic activation (e.g., gastrointestinal issues, sweating).[10][11][12]

-

Preservation of Natural Signaling: PAMs only enhance the receptor's response in the presence of the endogenous neurotransmitter, acetylcholine.[13] This preserves the natural spatial and temporal patterns of neurotransmission, leading to a more physiological and potentially safer modulation compared to the constant "on" signal from a direct agonist.[14]

-

"Saturability" of Effect: The modulatory effect of a PAM is dependent on the level of the endogenous ligand, which can place a ceiling on its effect and reduce the risk of overstimulation.[14]

Figure 1. Orthosteric vs. Allosteric Modulation.

Core Experimental Workflow for M4 PAM Characterization

A rigorous, multi-stage process is required to validate the potency, selectivity, and allosteric mechanism of a putative M4 PAM like this compound.

Figure 2. High-level characterization workflow for an M4 PAM.

Workflow 1: Primary Assay for Potency and Efficacy

Causality: The primary goal is to determine if the compound can potentiate the M4 receptor's response to its natural ligand, acetylcholine (ACh). Since the M4 receptor is Gαi/o-coupled, its activation inhibits adenylyl cyclase. A common and robust method is to co-express the M4 receptor with a promiscuous or chimeric G-protein (like Gαqi5) in a host cell line (e.g., CHO or HEK293).[15] This redirects the inhibitory signal to a Gαq pathway, which triggers the release of intracellular calcium (Ca2+) upon receptor activation—a signal that is easily measured using fluorescent dyes.

Detailed Protocol: Calcium Mobilization Assay

-

Cell Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor and a chimeric G-protein (hM4-Gαqi5).

-

One day prior to the assay, seed cells into 384-well black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.

-

Aspirate the culture medium from the cell plates and add the dye loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Preparation & Addition:

-

Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). This will be the "PAM plate."

-

Prepare a solution of acetylcholine at a concentration that elicits a low, but measurable, response (typically an EC10 to EC20 concentration, predetermined in separate experiments). This will be the "Agonist plate."

-

-

Assay Execution (FLIPR / FlexStation):

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

-

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

The instrument first adds the test compound from the PAM plate. The fluorescence is monitored for 2-3 minutes to detect any intrinsic agonist activity (a PAM should show no activity on its own).

-

Next, the instrument adds the EC20 concentration of acetylcholine from the Agonist plate.

-

Continue recording the fluorescence signal for another 2-3 minutes to capture the potentiated response.

-

-

Data Analysis:

-

The primary readout is the peak fluorescence intensity or the area under the curve after the addition of acetylcholine.

-

Normalize the data: 0% response is the signal from wells with EC20 ACh alone; 100% response is the maximal signal achieved by a saturating concentration of ACh.

-

Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum effect).

-

Data Presentation: Hypothetical Results

| Compound | Target | Assay Type | Potency (EC50) | Max Effect (% of ACh Max) |

| (1-(...))methanol | Human M4 | Ca2+ Mobilization | 56 nM | 95% |

| Reference PAM | Human M4 | Ca2+ Mobilization | 75 nM | 98% |

Workflow 2: Muscarinic Subtype Selectivity Profiling

Causality: To be a viable therapeutic candidate, the compound must preferentially modulate M4 over other muscarinic subtypes to avoid side effects.[10] This is achieved by running the same functional assay in parallel cell lines, each expressing one of the other four human muscarinic receptors (M1, M2, M3, M5).

Detailed Protocol: Counter-Screening Assay

-

Cell Lines: Utilize a panel of CHO or HEK293 cell lines, each stably expressing one of hM1, hM2, hM3, or hM5. (Note: M1, M3, and M5 are Gαq-coupled and can be tested directly. M2, like M4, is Gαi-coupled and requires co-expression with a chimeric G-protein).

-

Assay Procedure: Repeat the exact Calcium Mobilization Assay protocol described in Workflow 1 for each of the counter-screen cell lines.

-

Data Analysis:

-

Calculate the EC50 for the compound at each receptor subtype.

-

Determine the selectivity ratio by dividing the EC50 of the off-target receptor by the EC50 of the M4 receptor (e.g., EC50(M1) / EC50(M4)). A higher ratio indicates greater selectivity for M4. A goal is often >100-fold selectivity.[16]

-

Data Presentation: Hypothetical Selectivity Profile

| Receptor Subtype | Potency (EC50) | Fold-Selectivity vs. M4 |

| Human M4 | 56 nM | - |

| Human M1 | > 10,000 nM | > 178-fold |

| Human M2 | > 10,000 nM | > 178-fold |

| Human M3 | 8,500 nM | ~ 152-fold |

| Human M5 | > 10,000 nM | > 178-fold |

Workflow 3: Validating the Allosteric Mechanism

Causality: It is critical to prove that the compound is a true PAM and not a partial agonist. A hallmark of a PAM is that its potentiation effect is dependent on the concentration of the orthosteric agonist. This is demonstrated with a "probe dependence" assay. The compound's ability to shift the dose-response curve of acetylcholine to the left is a key indicator of PAM activity.[17]

Detailed Protocol: Probe Dependence Assay

-

Experimental Design: The experiment involves generating multiple acetylcholine dose-response curves, each in the presence of a fixed concentration of the test compound (e.g., 0 nM, 10 nM, 100 nM, 1 µM).

-

Assay Procedure:

-

Use the hM4-Gαqi5 cell line and Calcium Mobilization protocol.

-

Prepare plates with serial dilutions of acetylcholine.

-

Prepare solutions of this compound at several fixed concentrations.

-

In the FLIPR, add a fixed concentration of the test compound (or vehicle) to the cells first.

-

After a brief incubation, add the varying concentrations of acetylcholine and measure the response.

-

-

Data Analysis:

-

Plot the acetylcholine dose-response curves for each fixed concentration of the test compound.

-

A true PAM will cause a concentration-dependent leftward shift in the acetylcholine EC50 (i.e., ACh becomes more potent) and may also increase the Emax of acetylcholine.[8]

-

Crucially, the PAM should exhibit little to no activity in the absence of acetylcholine.

-

Conclusion and Future Directions

The compound this compound represents a promising chemical scaffold for the development of therapeutics targeting the M4 muscarinic receptor. The workflows detailed in this guide provide a robust framework for confirming its identity as a potent and selective M4 PAM. Successful validation through these in vitro assays provides the necessary foundation to advance the compound or its analogs into more complex studies, including pharmacokinetic profiling, blood-brain barrier penetration assessment, and in vivo efficacy testing in established preclinical models of psychosis and cognitive dysfunction.[16][18] The continued exploration of M4 PAMs holds significant promise for delivering a new generation of safer and more effective treatments for devastating neuropsychiatric disorders.

References

-

Physicians' Education Resource®, LLC and Psychiatric Times. (2026). Muscarinic Cholinergic Circuitry in Schizophrenia: Our Evolving Understanding. Psychiatric Times. [Link]

-

Le, U., et al. (2013). Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 23(1), 346-350. [Link]

-

Williams, M. J., et al. (2020). Acetylcholine Muscarinic M4 Receptors as a Therapeutic Target for Alcohol Use Disorder: Converging Evidence From Humans and Rodents. Biological Psychiatry, 88(12), 939-950. [Link]

-

Digby, G. J., et al. (2014). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Current Topics in Medicinal Chemistry, 14(2), 151-164. [Link]

-

Wikipedia. (n.d.). Allosteric modulator. In Wikipedia. Retrieved January 23, 2026. [Link]

-

National Center for Biotechnology Information. (2010). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Patsnap. (2025). What are the therapeutic applications for M4 receptor agonists?. Patsnap Synapse. [Link]

-

Gentry, P. R., et al. (2024). Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters. [Link]

-

Jin, R., et al. (2007). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. The Journal of Neuroscience, 27(33), 8934-8945. [Link]

-

National Center for Biotechnology Information. (n.d.). (6-Fluoropyridin-2-yl)methanol. PubChem. Retrieved January 23, 2026. [Link]

-

Correll, C. (2024). What Is the Role of the Muscarinic Receptor System in Schizophrenia?. Psychiatrist.com. [Link]

-

Lindsley, C. W., et al. (2024). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Medicinal Chemistry Letters. [Link]

-

Mistry, R., et al. (2018). Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 115(10), E2246-E2255. [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor M4. In Wikipedia. Retrieved January 23, 2026. [Link]

-

Le, U., et al. (2013). Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 23(1), 346-350. [Link]

-

Carr, G. V., et al. (2024). Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. International Journal of Molecular Sciences, 25(13), 7248. [Link]

-

Gregory, K. J., & Conn, P. J. (2018). Allosteric Modulators of Drug Targets. Journal of Medicinal Chemistry, 61(24), 10995-10997. [Link]

-

Felder, C. C., et al. (2018). Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases. Neuropharmacology, 136(Pt C), 449-458. [Link]

-

Molecular Sensing, Inc. (n.d.). Using BSI to Investigate Positive Allosteric Modulators of the M4 Receptor. MolSense. Retrieved January 23, 2026. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. In Wikipedia. Retrieved January 23, 2026. [Link]

-

Kaar, S. J., et al. (2023). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers in Psychiatry, 14, 1192510. [Link]

-

Burford, N. T., et al. (2013). Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 110(26), 10830-10835. [Link]

-

National Center for Biotechnology Information. (2009). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

- 1. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatrist.com [psychiatrist.com]

- 4. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine Muscarinic M4 Receptors as a Therapeutic Target for Alcohol Use Disorder: Converging Evidence From Humans and Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. molsense.com [molsense.com]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Current Knowledge and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol is a heterocyclic organic compound featuring a fluoropyridine moiety linked to a pyrrolidinemethanol scaffold. While this molecule is commercially available as a building block for chemical synthesis, a comprehensive pharmacological profile is not yet publicly available in peer-reviewed literature or patents. This guide, therefore, serves a dual purpose: to consolidate the known chemical and physical properties of this compound and to provide a scientifically-grounded framework for initiating its pharmacological investigation. By examining structurally related compounds and established drug discovery workflows, we can infer potential therapeutic targets and outline the necessary experimental path to elucidate its biological activity.

This document is structured to provide a logical progression from the known chemical identity of the compound to a proposed strategy for its pharmacological characterization. We will begin with its synthesis and chemical properties, followed by a discussion of potential, yet unconfirmed, pharmacological targets based on structural analogy. Finally, we will present a detailed roadmap of experimental protocols that would be essential in determining its true pharmacological profile.

Chemical Properties and Synthesis

The fundamental chemical and physical properties of this compound are summarized in the table below, based on information from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 1228666-40-7 | Sunway Pharm Ltd |

| Molecular Formula | C10H13FN2O | Sunway Pharm Ltd |

| Molecular Weight | 196.22 g/mol | Sunway Pharm Ltd |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Not specified | N/A |

Proposed Synthesis Route

While a specific synthesis for this compound has not been detailed in published literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses of related pyrrolidine derivatives. A likely approach would involve the nucleophilic aromatic substitution of 2,6-difluoropyridine with a suitable pyrrolidine precursor, followed by functional group manipulations.

A potential synthetic workflow is outlined below:

Caption: Hypothetical signaling pathway for agonistic activity at a neuronal nAChR.

Roadmap for Pharmacological Characterization: Experimental Protocols

To move from inference to evidence, a systematic pharmacological evaluation is necessary. The following experimental workflows provide a robust starting point for characterizing the biological activity of this compound.

In Vitro Receptor Binding Assays

The first step is to determine if the compound binds to any specific receptors. A broad panel of receptor binding assays is recommended.

Objective: To identify the binding affinity (Ki) of the compound for a wide range of CNS receptors.

Experimental Protocol:

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to generate a concentration range for the assay (e.g., 10 µM to 0.1 nM).

-

Receptor Source: Utilize commercially available cell membrane preparations expressing the target receptors (e.g., from PerkinElmer, MilliporeSigma).

-

Radioligand Binding:

-

Incubate the receptor membranes with a known radiolabeled ligand (e.g., [3H]-epibatidine for nAChRs) and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for in vitro receptor binding assays.

In Vitro Functional Assays

Once a binding target is identified, the next step is to determine the functional activity of the compound at that receptor.

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptor.

Experimental Protocol (Example for a G-protein coupled receptor):

-

Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

-

Assay Principle: Many functional assays measure the downstream consequences of receptor activation, such as changes in intracellular second messengers (e.g., cAMP, Ca2+).

-

Calcium Mobilization Assay (for Gq-coupled receptors):

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add varying concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates agonistic activity.

-

To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonism.

-

-

Data Analysis:

-

For agonists, plot the response against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of the maximal response) and the maximum efficacy (Emax).

-

For antagonists, determine the IC50 and calculate the functional antagonist constant (Kb) using the Gaddum equation.

-

Preliminary In Vivo Studies

If in vitro activity is confirmed, preliminary in vivo studies in animal models are warranted to assess the compound's behavioral effects and pharmacokinetic properties.

Objective: To evaluate the in vivo effects of the compound in relevant animal models and to determine its basic pharmacokinetic profile.

Experimental Protocol (Example for CNS activity):

-

Animal Model: Use appropriate rodent models (e.g., mice or rats).

-

Behavioral Assays:

-

Open Field Test: To assess general locomotor activity and anxiety-like behavior.

-

Elevated Plus Maze: To further evaluate anxiolytic or anxiogenic effects.

-

Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like activity.

-

-

Pharmacokinetic Studies:

-

Administer the compound via different routes (e.g., intravenous, oral).

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of the compound using LC-MS/MS to determine parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

-

-

Data Analysis: Use appropriate statistical methods to compare the behavioral outcomes between the compound-treated and vehicle-treated groups. Model the pharmacokinetic data to determine the key parameters.

Conclusion

This compound represents a chemical entity with untapped potential for drug discovery. While its pharmacological profile is currently undefined, its structural features, particularly in relation to known nAChR ligands, provide a compelling starting point for investigation. The experimental roadmap outlined in this guide offers a systematic and robust approach to elucidating its biological activity. Through a dedicated research effort encompassing in vitro binding and functional assays, followed by in vivo characterization, the therapeutic potential of this compound can be thoroughly explored. This technical guide serves as a foundational document to inspire and direct such future research endeavors.

References

Methodological & Application

Application Note: Comprehensive NMR Data Interpretation of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

Abstract

This document provides a detailed guide for the structural elucidation of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this application note moves beyond a simple data report to offer a comprehensive interpretation strategy. We will dissect the causality behind spectral features in ¹H, ¹³C, and 2D NMR experiments, providing field-proven insights into the analysis of complex heterocyclic systems. Included are detailed, self-validating protocols for sample preparation, data acquisition, and processing, ensuring technical accuracy and reproducibility.

Introduction: The Significance of the Moiety and the Role of NMR

The this compound scaffold is a key structural motif in medicinal chemistry, often serving as a crucial intermediate in the synthesis of pharmacologically active agents. The precise substitution pattern, stereochemistry, and conformational dynamics of this moiety can profoundly influence biological activity. Therefore, unambiguous structural confirmation is a critical step in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure in solution.[1][2] Through a synergistic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. This note will guide the user through this process, emphasizing the interpretation of complex spin systems and the diagnostic value of fluorine-carbon and fluorine-proton coupling constants.[3][4]

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides foundational information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).

Aromatic Region (Fluoropyridine Ring, δ 6.0-8.0 ppm)

This region will contain signals for the three protons on the fluoropyridine ring (H-3', H-4', H-5').

-

H-4' (δ ≈ 7.5-7.8 ppm, triplet of doublets or ddd): This proton is coupled to H-3' and H-5' (typical ortho and meta J_HH couplings, ~7-9 Hz and ~2-3 Hz respectively). It will also exhibit a smaller coupling to the ¹⁹F atom (⁴J_HF, ~1-2 Hz). The electron-withdrawing nature of the adjacent nitrogen and the fluorine atom will shift this proton downfield.

-

H-5' (δ ≈ 6.2-6.4 ppm, doublet of doublets): This proton is coupled to H-4' (³J_HH ~8-9 Hz) and to the ¹⁹F atom (³J_HF ~7-9 Hz). This characteristic coupling to fluorine is a key diagnostic feature.

-

H-3' (δ ≈ 6.1-6.3 ppm, doublet): This proton is coupled to H-4' (³J_HH ~7-8 Hz) and shows a very weak long-range coupling to ¹⁹F (⁵J_HF, often < 1 Hz, may not be resolved). Its chemical shift is influenced by the adjacent nitrogen of the pyrrolidine ring.

Aliphatic Region (Pyrrolidine Ring and Methanol Group, δ 1.5-4.0 ppm)

The signals from the pyrrolidine ring are often complex due to overlapping multiplets and diastereotopicity of the methylene protons at C-2, C-4, and C-5.

-

H-6 (CH₂OH, δ ≈ 3.5-3.7 ppm, doublet): These two protons are adjacent to the chiral center at C-3, making them diastereotopic. However, they are often seen as a simple doublet due to coupling with H-3 (³J_HH ~5-7 Hz). The exact chemical shift is sensitive to solvent and concentration.

-

Pyrrolidine Protons (H-2, H-3, H-4, H-5, δ ≈ 1.8-3.8 ppm, multiplets):

-

H-2 and H-5: These methylene protons adjacent to the ring nitrogen will be the most downfield of the ring protons due to the inductive effect of the nitrogen. They will appear as complex multiplets.

-

H-3: This methine proton is a crucial nexus, coupled to protons on C-2, C-4, and C-6. It will appear as a complex multiplet, likely around δ 2.5-2.8 ppm.

-

H-4: These methylene protons will be the most upfield, appearing as a multiplet around δ 1.8-2.2 ppm.

-

-

Hydroxyl Proton (OH, δ variable): The chemical shift of the -OH proton is highly variable and depends on solvent, temperature, and concentration. It typically appears as a broad singlet and can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine introduces characteristic C-F couplings.[4][5]

Aromatic Region (δ 100-165 ppm)

-

C-6' (δ ≈ 160-164 ppm, doublet): This carbon is directly attached to fluorine and will exhibit a large one-bond coupling constant (¹J_CF ≈ 235-250 Hz). This is the most diagnostic signal in the ¹³C spectrum.

-

C-2' (δ ≈ 158-160 ppm, doublet): This carbon is deshielded by the adjacent nitrogen (N-1') and the nitrogen of the pyrrolidine ring (N-1). It will show a smaller two-bond coupling to fluorine (²J_CF ≈ 10-15 Hz).

-

C-4' (δ ≈ 138-140 ppm, doublet): This methine carbon will show a three-bond coupling to fluorine (³J_CF ≈ 4-8 Hz).

-

C-5' (δ ≈ 105-108 ppm, doublet): This carbon shows a two-bond coupling to fluorine (²J_CF ≈ 4-6 Hz).

-

C-3' (δ ≈ 98-102 ppm, doublet): This carbon is significantly shielded and will exhibit a small three-bond coupling to fluorine (³J_CF ≈ 1-3 Hz).

Aliphatic Region (δ 25-70 ppm)

-

C-6 (CH₂OH, δ ≈ 64-67 ppm): The hydroxymethyl carbon, deshielded by the oxygen atom.

-

C-2 & C-5 (Pyrrolidine, δ ≈ 45-55 ppm): The carbons adjacent to the ring nitrogen. C-2 may be slightly more downfield than C-5 due to proximity to the aromatic ring.

-

C-3 (Pyrrolidine, δ ≈ 35-40 ppm): The methine carbon bearing the hydroxymethyl group.

-

C-4 (Pyrrolidine, δ ≈ 28-32 ppm): The most shielded carbon of the pyrrolidine ring.

Data Summary Tables

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4' | 7.5 - 7.8 | ddd | ³J_HH ≈ 7-9, ³J_HH ≈ 2-3, ⁴J_HF ≈ 1-2 |

| H-5' | 6.2 - 6.4 | dd | ³J_HH ≈ 8-9, ³J_HF ≈ 7-9 |

| H-3' | 6.1 - 6.3 | d | ³J_HH ≈ 7-8 |

| H-2, H-5 | 3.4 - 3.8 | m | - |

| H-6 (CH₂OH) | 3.5 - 3.7 | d | ³J_HH ≈ 5-7 |

| H-3 | 2.5 - 2.8 | m | - |

| H-4 | 1.8 - 2.2 | m | - |

| OH | variable | br s | - |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (J_CF) in Hz |

|---|---|---|---|

| C-6' | 160 - 164 | d | ~240 |

| C-2' | 158 - 160 | d | ~12 |

| C-4' | 138 - 140 | d | ~6 |

| C-5' | 105 - 108 | d | ~5 |

| C-3' | 98 - 102 | d | ~2 |

| C-6 (CH₂OH) | 64 - 67 | s | - |

| C-2 | 50 - 55 | s | - |

| C-5 | 45 - 50 | s | - |

| C-3 | 35 - 40 | s | - |

| C-4 | 28 - 32 | s | - |

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide an excellent starting point, the complexity of the aliphatic region necessitates 2D NMR for definitive assignments.[1][6]

Caption: Workflow for complete structural assignment using 1D and 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will be invaluable for tracing the connectivity within the pyrrolidine ring, for example, showing a correlation from H-2 to H-3, from H-3 to H-4, and from H-3 to H-6. It will also confirm the H-3'/H-4'/H-5' spin system in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[1] This allows for the direct and unambiguous assignment of all protonated carbons once the proton spectrum is understood. For example, the proton signal at ~3.6 ppm (H-6) will show a cross-peak to the carbon signal at ~65 ppm (C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations that bridge the two ring systems include:

-

A cross-peak from the H-2/H-5 protons of the pyrrolidine ring to C-2' of the pyridine ring.

-

A cross-peak from the H-3' proton of the pyridine ring to C-2 and C-5 of the pyrrolidine ring.

-

Caption: Key diagnostic HMBC correlations linking the two ring systems.

Experimental Protocols

Protocol: Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-quality, high-resolution NMR spectra. The choice of solvent is dictated by the solubility of the analyte and its non-interference with analyte signals.[7] Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules due to its good dissolving power and easily identifiable residual peak.[8]

Materials:

-

This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, 99.8% D)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.

-

Using a clean Pasteur pipette, transfer the solution into the NMR tube.

-

Ensure the sample height in the tube is approximately 4-5 cm, which is optimal for modern spectrometer shimming routines.

-

Cap the NMR tube securely and label it clearly.

Protocol: Data Acquisition (400 MHz Spectrometer)

Rationale: The following parameters are standard starting points for acquiring high-quality spectra of small organic molecules. They balance signal-to-noise with experimental time.

Procedure:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to optimize homogeneity. Automated shimming routines are typically sufficient.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, 8-16 scans.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 512-2048 scans (or more, depending on concentration).

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Load standard, vendor-supplied parameter sets for gCOSY, gHSQC, and gHMBC experiments.

-

For most small molecules, default parameters for spectral widths and number of increments are appropriate. Adjust the number of scans per increment to achieve adequate signal-to-noise.

-

Protocol: Data Processing

Rationale: Accurate data processing is as important as acquisition for correct interpretation. Modern NMR software simplifies this process.[9][10]

Procedure:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs). An exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) is typically applied to improve the signal-to-noise ratio.

-

Phase the resulting spectra manually or automatically to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.[11][12]

-

Integrate the ¹H spectrum. Set the integral of a well-resolved signal corresponding to a known number of protons (e.g., the H-4' triplet) to 1.0 to determine the relative integrals of all other signals.

-

Pick peaks and, for ¹H spectra, analyze multiplicities and coupling constants.

Conclusion

The structural elucidation of this compound is a straightforward process when a systematic, multi-technique NMR approach is employed. The characteristic chemical shifts and, most importantly, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns of the fluoropyridine ring provide definitive starting points for analysis. The subsequent use of 2D NMR techniques like COSY, HSQC, and HMBC allows for the rigorous and unambiguous assignment of the complex aliphatic pyrrolidine-methanol portion of the molecule, ultimately confirming the connectivity and overall structure with a high degree of confidence. The protocols and interpretive framework provided herein serve as a robust guide for researchers engaged in the synthesis and analysis of related heterocyclic compounds.

References

- "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes, 2017.

- "NMR Chemical Shifts of Impurities". Sigma-Aldrich.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". The Journal of Organic Chemistry, 1997.

- "Organic & Biomolecular Chemistry". RSC Publishing, 2016.

- Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 2016.

- "2-Fluoropyridine(372-48-5) 1H NMR spectrum". ChemicalBook.

- Lichter, R. L., & Wasylishen, R. E. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants". Journal of the American Chemical Society, 1975.

- "Interpreting C-13 NMR Spectra". Chemistry LibreTexts, 2023.

- "A Step-By-Step Guide to 1D and 2D NMR Interpret

- "13C NMR Chemical Shift".

- "NMRium - The next-gener

- "NMR Sample Preparation: The Complete Guide".

- "DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines".

- "The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1". The Journal of Organic Chemistry.

- "FLUORINE COUPLING CONSTANTS". University of Durham.

- "2D NMR spectroscopy for structural elucidation of complex small molecules". YouTube, 2020.

- "Mnova NMR Software for 1D and 2D NMR D

- "Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues". PMC - NIH.

- "NMR Sample Prepar

- "The NMR interpretations of some heterocyclic compounds which are...".

- "19F Coupling Constants Table". Organofluorine / Alfa Chemistry.

- "Advanced NMR techniques for structural characterization of heterocyclic structures". ESA-IPB.

- "NMR Sample Preparation".

- "2D NMR Introduction". Chemistry LibreTexts.

- "Guide: Preparing a Sample for NMR analysis – Part I". Nanalysis, 2024.

- "NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data". University of Wisconsin-Madison, 2020.

- "Recommended Software for NMR D

- Fuloria, N. K., & Fuloria, S. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy". Journal of Analytical & Bioanalytical Techniques, 2013.

- "Structural Analysis of Organic Compound Using 2D - NMR Spectrum". JEOL.

- "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4". Loughborough University Research Repository, 2019.

- "Sample Prepar

- "Multinuclear and Fluorine NMR Spectroscopy". Southampton Chemistry Analytical Solutions.

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. anuchem.weebly.com [anuchem.weebly.com]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. organomation.com [organomation.com]

- 9. nmrium.com [nmrium.com]

- 10. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Mass Spectrometry Analysis of (1-(6-Fluoropyyridin-2-yl)pyrrolidin-3-yl)methanol: An Application Note and Protocol

Introduction

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound of increasing interest in pharmaceutical research and development due to its potential applications as a building block in the synthesis of novel therapeutic agents. The presence of a fluorinated pyridine ring and a pyrrolidinemethanol moiety suggests its potential for biological activity. Accurate and robust analytical methods are therefore essential for its characterization, quantification in various matrices, and for quality control during synthesis and formulation.

This document provides a comprehensive guide to the mass spectrometry (MS) analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of method development, including sample preparation, liquid chromatography-mass spectrometry (LC-MS) conditions, and an in-depth analysis of its fragmentation behavior. A key challenge in the mass spectrometric analysis of pyrrolidine-containing compounds is the propensity of the pyrrolidine ring to sequester a proton, leading to a dominant and often uninformative fragment ion in tandem mass spectrometry (MS/MS)[1]. This guide will address this challenge by proposing a method that leverages in-source fragmentation to achieve more comprehensive structural elucidation.

Chemical Properties of the Analyte

| Property | Value |

| Molecular Formula | C₁₁H₁₅FN₂O |

| Molecular Weight | 210.25 g/mol |

| Structure |  |

Experimental Design and Rationale

The following protocols have been designed to provide a robust and reliable method for the analysis of this compound. The rationale behind key experimental choices is explained to provide a deeper understanding of the methodology.

Liquid Chromatography Method Development

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation of the analyte from potential impurities and matrix components. The polarity of the molecule suggests that a C18 stationary phase will provide adequate retention and separation.

Rationale for Mobile Phase Selection: A gradient elution with acetonitrile and water, both containing a small amount of formic acid, is chosen. Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for moderately polar compounds. Formic acid is added to the mobile phase to improve peak shape and to promote protonation of the analyte in the electrospray ionization (ESI) source, which is crucial for achieving good sensitivity in positive ion mode.

Mass Spectrometry Method Development

Electrospray ionization in the positive ion mode (ESI+) is selected as the ionization technique due to the presence of basic nitrogen atoms in the pyrrolidine and pyridine rings, which are readily protonated.